molecular formula C16H14ClNO4S B2631846 4-Chloro-3-[phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid CAS No. 522624-48-2

4-Chloro-3-[phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid

Cat. No.: B2631846
CAS No.: 522624-48-2
M. Wt: 351.8
InChI Key: HBIVUBPDBUIOGK-UHFFFAOYSA-N
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Description

4-Chloro-3-[phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid is a sulfonamide-derived benzoic acid compound featuring a chloro substituent at the 4-position of the benzene ring and a phenyl(prop-2-en-1-yl)sulfamoyl group at the 3-position. The benzoic acid core contributes acidity (pKa ~2–4), influencing solubility and bioavailability.

Properties

IUPAC Name

4-chloro-3-[phenyl(prop-2-enyl)sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO4S/c1-2-10-18(13-6-4-3-5-7-13)23(21,22)15-11-12(16(19)20)8-9-14(15)17/h2-9,11H,1,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBIVUBPDBUIOGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(C1=CC=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-[phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorobenzoic acid with phenyl(prop-2-en-1-yl)sulfamide under specific conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow synthesis, which allows for better control over reaction conditions and higher yields. Additionally, the use of automated reactors and advanced purification techniques can enhance the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-[phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.

    Substitution: The chlorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

4-Chloro-3-[phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-3-[phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets. The sulfamoyl group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between 4-Chloro-3-[phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid and its analogs:

Compound Name (CAS) Substituents on Sulfamoyl Group Molecular Formula Molecular Weight Key Features
This compound Phenyl, allyl C₁₆H₁₃ClNO₄S 350.79 Baseline compound; flexible allyl group, moderate lipophilicity
4-Chloro-3-(2-chlorophenyl)(allyl)sulfamoylbenzoic acid (380436-74-8) 2-Chlorophenyl, allyl C₁₆H₁₂Cl₂NO₄S 386.25 Additional Cl at phenyl; increased molecular weight, enhanced halogen bonding
4-Chloro-3-[(3-trifluoromethylphenyl)sulfamoyl]benzoic acid (10-F641498) 3-Trifluoromethylphenyl C₁₇H₁₂ClF₃NO₄S 418.79 Strong electron-withdrawing CF₃ group; higher metabolic stability (discontinued)
4-Chloro-3-[(3-methylphenyl)sulfamoyl]benzoic acid (1262010-41-2) 3-Methylphenyl C₁₄H₁₂ClNO₄S 325.77 Electron-donating CH₃; reduced acidity, improved solubility
4-Chloro-3-[(4-fluorophenyl)sulfamoyl]benzoic acid (721415-29-8) 4-Fluorophenyl C₁₃H₉ClFNO₄S 329.73 F substituent enhances binding affinity; smaller size minimizes steric effects
4-Chloro-3-[(2-methylphenyl)sulfamoyl]benzoic acid (884990-87-8) 2-Methylphenyl C₁₄H₁₂ClNO₄S 325.77 Ortho-CH₃ introduces steric hindrance; potential conformational restriction
4-Chloro-3-(pyridin-2-ylsulfamoyl)benzoic acid Pyridin-2-yl C₁₂H₉ClN₂O₄S 312.73 Heteroaromatic N enhances hydrogen bonding; altered π-π stacking

Structural and Functional Analysis

  • Halogen Substitution: The 2-chlorophenyl analog (CAS 380436-74-8) exhibits dual chlorine atoms, increasing molecular weight (386.25 vs. 350.79) and polarity. The para-Cl in the parent compound vs. ortho-Cl in the analog may alter steric interactions in target binding .
  • Electron-Withdrawing Groups :

    • The trifluoromethyl group (10-F641498) significantly elevates molecular weight (418.79) and introduces strong electron-withdrawing effects, stabilizing negative charges on the sulfamoyl group. However, discontinuation suggests synthetic or stability challenges .
  • Electron-Donating Groups :

    • Methyl-substituted analogs (CAS 1262010-41-2, 884990-87-8) reduce acidity of the benzoic acid (higher pKa), improving solubility in neutral pH environments. The ortho-CH₃ group (CAS 884990-87-8) may hinder rotation, affecting conformational dynamics .
  • Heteroaromatic Modifications :

    • Pyridin-2-yl substitution (C₁₂H₉ClN₂O₄S) introduces a basic nitrogen, enabling additional hydrogen-bonding interactions. This modification could enhance solubility but reduce membrane permeability .

Physicochemical and Pharmacokinetic Implications

  • Lipophilicity (LogP) :
    • CF₃ and Cl substituents increase LogP (e.g., 10-F641498: ~3.5), favoring membrane penetration but risking off-target binding. Methyl and F groups balance lipophilicity and solubility .
  • Acidity :
    • The benzoic acid’s pKa is modulated by adjacent substituents. Electron-withdrawing groups (Cl, CF₃) lower pKa, enhancing ionization and aqueous solubility at physiological pH.

Biological Activity

4-Chloro-3-[phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid is a synthetic compound notable for its diverse biological activities, particularly its antibacterial and potential anticancer properties. This article explores the compound's biological activity, synthesis methods, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H16ClN1O4SC_{17}H_{16}ClN_{1}O_{4}S, with a molecular weight of approximately 386.81 g/mol. The structure includes a chloro group, a sulfamoyl moiety, and an allylic side chain, contributing to its reactivity and biological properties.

PropertyValue
Molecular FormulaC17H16ClN1O4S
Molecular Weight386.81 g/mol
CAS Number522624-48-2

Antibacterial Activity

Research indicates that this compound exhibits moderate antibacterial properties against both gram-positive and gram-negative bacteria. The activity is primarily attributed to the sulfamoyl group, which is commonly associated with antimicrobial agents. Studies have shown that the compound can inhibit bacterial growth effectively, making it a candidate for further pharmacological investigations.

Case Study: Antibacterial Efficacy

In a comparative study, the compound was tested against various bacterial strains, revealing the following Minimum Inhibitory Concentration (MIC) values:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These results suggest that while the compound is not the most potent antibacterial agent available, it still holds significant potential for development as an antimicrobial agent.

Anticancer Activity

Emerging research highlights the potential anticancer activity of this compound. Preliminary studies show that it may inhibit the proliferation of cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells.

Research Findings

In vitro studies demonstrated that the compound exhibited cytotoxic effects with IC50 values indicating significant activity:

Cell LineIC50 (µM)
MCF-715.2
A54918.5

These findings suggest that the compound may interfere with cellular mechanisms involved in cancer cell proliferation, warranting further investigation into its mechanisms of action and potential therapeutic applications .

The proposed mechanism of action for this compound involves interactions with specific molecular targets within bacterial cells and cancer cells. The sulfamoyl group is believed to inhibit key enzymes or receptors involved in cell growth and division processes.

Synthesis Methods

The synthesis of this compound typically involves several steps starting from readily available precursors. A common method includes:

  • Reaction of 4-chlorobenzoic acid with phenyl(prop-2-en-1-yl)sulfamide .
  • Use of solvents like dichloromethane or ethanol.
  • Catalysts such as triethylamine to facilitate the reaction.

This process can be optimized for higher yields and purity levels through variations in reaction conditions.

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